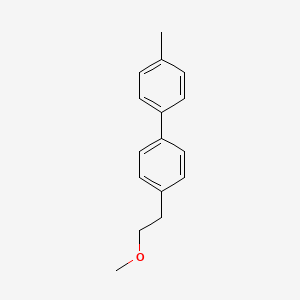![molecular formula C11H13ClN4O2 B8303981 tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate](/img/structure/B8303981.png)
tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. Its unique structure, which includes a tert-butyl group, a chloro substituent, and a carbamate moiety, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate typically involves multi-step organic synthesis. One common method starts with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the chloro substituent and the tert-butyl carbamate group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazo[1,2-b]pyridazines, while hydrolysis will produce the corresponding amine.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactivity.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate
- tert-Butyl(6-chloro-3-methylimidazo[1,2-b]pyridazin-8-yl)carbamate
Uniqueness
tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This structural uniqueness can result in different reactivity and biological activity compared to similar compounds, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C11H13ClN4O2 |
|---|---|
Molekulargewicht |
268.70 g/mol |
IUPAC-Name |
tert-butyl N-(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate |
InChI |
InChI=1S/C11H13ClN4O2/c1-11(2,3)18-10(17)14-7-6-8(12)15-16-5-4-13-9(7)16/h4-6H,1-3H3,(H,14,17) |
InChI-Schlüssel |
JXZGWKGNQBSTNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN2C1=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-Chloro-6-aminophenyl)amino]ethanol](/img/structure/B8303917.png)
![4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenol](/img/structure/B8303921.png)
![2-Chloro-4-(2-carbamoylethylamino)-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8303930.png)








